molecular formula C9H13BrO2 B13475203 2-Bromo-1-{1-ethyl-2-oxabicyclo[2.1.1]hexan-4-yl}ethan-1-one

2-Bromo-1-{1-ethyl-2-oxabicyclo[2.1.1]hexan-4-yl}ethan-1-one

Cat. No.: B13475203
M. Wt: 233.10 g/mol
InChI Key: IRXSFQQCMLFADQ-UHFFFAOYSA-N
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Description

2-Bromo-1-{1-ethyl-2-oxabicyclo[2.1.1]hexan-4-yl}ethan-1-one is a chemical compound that belongs to the class of bicyclic compounds. These compounds are characterized by their unique ring structures, which often impart distinct chemical and physical properties. The presence of a bromine atom and an oxabicyclohexane moiety in its structure makes this compound particularly interesting for various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-{1-ethyl-2-oxabicyclo[2.1.1]hexan-4-yl}ethan-1-one typically involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This method allows for the efficient and modular preparation of 1,2-disubstituted bicyclo[2.1.1]hexane modules. The reaction conditions often include the use of specific catalysts and controlled light exposure to drive the cycloaddition process.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-{1-ethyl-2-oxabicyclo[2.1.1]hexan-4-yl}ethan-1-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents under mild to moderate temperatures.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted ethanone derivatives, while oxidation and reduction reactions can produce corresponding alcohols or ketones.

Scientific Research Applications

2-Bromo-1-{1-ethyl-2-oxabicyclo[2.1.1]hexan-4-yl}ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-1-{1-ethyl-2-oxabicyclo[2.1.1]hexan-4-yl}ethan-1-one involves its interaction with specific molecular targets. The bromine atom and the oxabicyclohexane moiety play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1-{1-ethyl-2-oxabicyclo[2.1.1]hexan-4-yl}ethan-1-one is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to other similar compounds. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C9H13BrO2

Molecular Weight

233.10 g/mol

IUPAC Name

2-bromo-1-(1-ethyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethanone

InChI

InChI=1S/C9H13BrO2/c1-2-9-4-8(5-9,6-12-9)7(11)3-10/h2-6H2,1H3

InChI Key

IRXSFQQCMLFADQ-UHFFFAOYSA-N

Canonical SMILES

CCC12CC(C1)(CO2)C(=O)CBr

Origin of Product

United States

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